molecular formula C12H8N2O4 B11930598 [4,4'-Bipyridine]-3,3'-dicarboxylic acid

[4,4'-Bipyridine]-3,3'-dicarboxylic acid

Cat. No.: B11930598
M. Wt: 244.20 g/mol
InChI Key: MIAMXHQVTYLVSJ-UHFFFAOYSA-N
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Description

[4,4'-Bipyridine]-3,3'-dicarboxylic acid (abbreviated as 3,3'-BDA in some literature but here retained in full for clarity) is a heterocyclic organic compound consisting of two pyridine rings connected at the 4,4' positions, with carboxylic acid groups substituted at the 3 and 3' positions. This molecule is a structural isomer of other bipyridine dicarboxylic acids, such as 2,2'-bipyridine-4,4'-dicarboxylic acid (4,4'-BDA) and 2,2'-bipyridine-5,5'-dicarboxylic acid (5,5'-BDA). Its unique substitution pattern enables versatile coordination chemistry, making it valuable in metal-organic frameworks (MOFs), catalysis, and biomedical applications .

The compound’s synthesis typically involves functionalization of 4,4'-bipyridine via directed carboxylation. For example, 4,4'-dimethyl-2,2'-bipyridine can be oxidized in concentrated sulfuric acid to introduce carboxylic acid groups at specific positions . Its crystal structure has been characterized, revealing intermolecular hydrogen-bonding networks and π-π stacking interactions that stabilize its supramolecular assemblies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4,4’-Bipyridine]-3,3’-dicarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of 3-pyridyl and 4-pyridyl carboxylates with aryl bromides . This reaction is catalyzed by transition metals such as palladium and often requires specific ligands to enhance the reaction efficiency.

Industrial Production Methods: Industrial production of bipyridine derivatives, including [4,4’-Bipyridine]-3,3’-dicarboxylic acid, often involves large-scale coupling reactions using metal catalysts. The process may include steps such as purification and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4,4’-Bipyridine]-3,3’-dicarboxylic acid can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products:

    Oxidation: Formation of bipyridine N-oxides.

    Reduction: Formation of reduced bipyridine derivatives.

    Substitution: Formation of halogenated bipyridine derivatives.

Scientific Research Applications

Coordination Chemistry

Ligand Properties
[4,4'-Bipyridine]-3,3'-dicarboxylic acid acts as a bidentate ligand, forming stable complexes with various metal ions. These complexes are studied for their electronic and catalytic properties. The presence of carboxylic acid functionalities allows for effective metal ion coordination, which is crucial in the development of catalysts and sensors.

Table 1: Metal Complexes Formed with this compound

Metal IonType of ComplexNotable Properties
Zn(II)Coordination PolymerEnhanced catalytic activity in CO2 cycloaddition
Cu(II)Dye ComplexPotential application in dye-sensitized solar cells
Ir(III)PhotocatalystImproved photocatalytic performance

Materials Science

Applications in Solar Cells
This compound is widely utilized in the synthesis of organometallic photosensitizers for dye-sensitized solar cells (DSSCs). The carboxylic acid groups facilitate strong binding to semiconductor materials like TiO2, enhancing the efficiency of light absorption and charge transfer.

Case Study: Efficiency in DSSCs

Research has shown that dyes incorporating this compound can achieve energy conversion efficiencies exceeding 10% under standard testing conditions (AM 1.5 irradiation) . The structural properties allow for optimal exciton injection into the semiconductor layer.

Biological Applications

Metal Ion Interactions
In biological research, derivatives of this compound are explored for their interactions with metal ions in biological systems. These interactions can lead to the development of bioactive compounds with potential therapeutic applications.

Table 2: Biological Studies Involving this compound

Study FocusCell LineFindings
Breast CancerMDA-MB-231Increased reactive oxygen species leading to apoptosis
Ovarian CancerA2780/SKOV3Inhibition of cell migration and enhanced cisplatin efficacy

Industrial Applications

Synthesis of Advanced Materials
In industry, this compound is employed as an intermediate in the synthesis of polymers and coordination polymers. These materials find applications in electronics and photonics due to their unique optical and electronic properties.

Mechanism of Action

The mechanism of action of [4,4’-Bipyridine]-3,3’-dicarboxylic acid primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming coordination bonds with metal centers. This interaction can influence the electronic properties of the metal ions, making the compound useful in catalysis and materials science .

Comparison with Similar Compounds

The structural and functional differences between [4,4'-bipyridine]-3,3'-dicarboxylic acid and its isomers or analogs are critical for their distinct applications. Below is a detailed comparison:

Table 1: Key Differences Among Bipyridine Dicarboxylic Acid Derivatives

Compound Structural Features Synthesis Methods Key Applications Research Findings
This compound Carboxylic groups at 3,3' positions; asymmetrical substitution creates bent geometry Oxidation of 4,4'-dimethyl-2,2'-bipyridine in H2SO4 Anticancer complexes , MOFs Forms stable Cu(II) complexes with distinct luminescence ; induces apoptosis in cancer cells
2,2'-Bipyridine-4,4'-dicarboxylic acid Carboxylic groups at 4,4' positions; linear geometry enhances π-conjugation Microwave-assisted synthesis with metal chlorides Dye-sensitized solar cells , proton-conductive MOFs High molar extinction coefficient in Ru(II) complexes for solar cells
2,2'-Bipyridine-5,5'-dicarboxylic acid Carboxylic groups at 5,5' positions; steric hindrance limits coordination flexibility Condensation with polyphosphoric acid Polymer functionalization , nanocomposites Enhances thermal stability in poly(dimethylsiloxane) hybrids
Pyridine-3,5-dicarboxylic acid Single pyridine ring with 3,5-dicarboxylate groups Hydrothermal synthesis Hydrogen-bonded frameworks Forms 2D co-crystals with 4,4'-bipyridine via O–H···N interactions

Structural and Functional Analysis

Coordination Chemistry :

  • 3,3'-BDA : The asymmetrical substitution at 3,3' positions allows for chelation with metals like Cu(II) and Au(III), forming complexes with distorted octahedral geometries. These complexes exhibit strong hydrogen-bonding interactions, critical for stabilizing MOFs .
  • 4,4'-BDA : The linear 4,4' substitution favors planar coordination with Ru(II) or Re(I), essential for light-harvesting in solar cells. For example, Ru(4,4'-BDA) complexes achieve >10% efficiency in dye-sensitized solar cells due to extended π-conjugation .

Physicochemical Properties: Ion Mobility Spectrometry (IMS): 3,3'-BDA, 4,4'-BDA, and 5,5'-BDA exhibit distinct collision cross-sectional areas (CCS) in IMS, enabling their differentiation. 3,3'-BDA has a CCS of 135 Ų, while 4,4'-BDA measures 128 Ų due to its linear structure . Solubility: 4,4'-BDA shows higher solubility in polar solvents (e.g., DMF, methanol) compared to 3,3'-BDA, which aggregates in aqueous media .

Applications: 3,3'-BDA: Predominantly used in biomedical research. For instance, Au(III)-3,3'-BDA-dithiocarbamate complexes demonstrate IC50 values of 2.5–5.0 μM against ovarian cancer cells . 4,4'-BDA: Dominates materials science, serving as a linker in MOFs for proton conduction (σ = 1.2 × 10<sup>−2</sup> S/cm at 80°C ) and in nanocomposites for antibacterial applications (e.g., Mo/4,4'-BDA inhibits E. coli at 50 μg/mL ).

Critical Research Findings

  • 3,3'-BDA : Crystal structures reveal O–H···O hydrogen bonds (2.65–2.78 Å) and π-π stacking (3.42 Å interplanar distance), which stabilize its supramolecular frameworks .
  • 4,4'-BDA : In Ru(II) complexes, the 4,4' substitution lowers the LUMO energy (−3.2 eV vs. −2.8 eV for 3,3'-BDA), enhancing electron injection in solar cells .
  • 5,5'-BDA: Limited application due to steric constraints but shows promise in polyamide conjugates for sequence-specific DNA cleavage .

Biological Activity

[4,4'-Bipyridine]-3,3'-dicarboxylic acid is an organic compound characterized by its bipyridine structure with two carboxylic acid groups at the 3 and 3' positions. This compound serves as a bidentate ligand in coordination chemistry, forming stable complexes with various metal ions. The presence of carboxylic acid functionalities enhances its solubility and reactivity, making it valuable in both chemical and biological applications.

The biological activity of this compound is significant due to its interactions with metal ions and biomolecules. Its ability to form complexes with transition metals has implications in various biological processes, including:

  • DNA Binding : Research indicates that complexes formed with this ligand exhibit significant DNA binding affinity through groove binding mechanisms. This interaction can influence gene expression and cellular processes .
  • Antioxidant Activity : The incorporation of carboxylic acid groups enhances the antioxidant properties of the resulting metal complexes, allowing them to scavenge free radicals effectively .
  • Cytotoxicity : Studies have shown that certain metal complexes of this compound exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Case Studies

  • Ruthenium Complexes : A study synthesized ruthenium(II) complexes using this compound. These complexes demonstrated significant cytotoxicity against various human cancer cell lines (HCT-15, HeLa, SKOV3) while showing reduced toxicity to normal cells (NIH 3T3). The IC50 values ranged from 33 to 43 μg/mL .
  • Nanocomposite Applications : A novel nanocomposite containing molybdenum and [2,2'-bipyridine]-4,4'-dicarboxylic acid was evaluated for antibacterial and antifungal activities. The results indicated that the nanocomposite exhibited higher efficacy than standard antibiotics such as ampicillin and ketoconazole. Minimum inhibitory concentrations (MIC) ranged from 2 to 256 μg/mL .

Comparative Data Table

PropertyThis compoundRelated Compounds
DNA Binding Affinity HighVaries by complex formation
Antioxidant Activity StrongModerate in simpler ligands
Cytotoxicity (IC50) 33-43 μg/mL for cancer cellsHigher in non-targeted cells
Solubility Enhanced due to carboxylic groupsLower in simpler derivatives

Synthesis Methods

The synthesis of this compound typically involves straightforward chemical reactions that allow for high yields. Various methods have been reported in literature that utilize different precursors and conditions to achieve optimal results. For instance:

  • Microwave-assisted synthesis has been employed to enhance yield and reduce reaction time significantly compared to traditional methods .
  • Chemical modifications involving nitration or hydroxylation of bipyridine derivatives can also yield this compound efficiently while maintaining structural integrity .

Q & A

Q. What are the optimal synthesis routes for [4,4'-Bipyridine]-3,3'-dicarboxylic acid?

Level : Basic
Answer :
The compound is typically synthesized via oxidation of 4,4'-dimethyl-2,2'-bipyridine. Traditional methods use potassium permanganate (KMnO₄) but yield <40% . A more efficient approach employs dichromate acid (H₂CrO₄), achieving 85% yield under controlled conditions (reflux in acidic medium). Key steps include:

  • Oxidation : Reacting 4,4'-dimethyl-2,2'-bipyridine with H₂CrO₄ at elevated temperatures.
  • Purification : Crystallization from aqueous solutions to isolate the dicarboxylic acid .
    Methodological Note : Monitor reaction progress via TLC or HPLC to optimize yield and minimize byproducts.

Q. What safety precautions are necessary when handling this compound?

Level : Basic
Answer :
The compound is classified under GHS as:

  • Skin/Eye Irritant (Category 2/2A) : Requires gloves, lab coats, and safety goggles.
  • Respiratory Irritant (Category 3) : Use fume hoods or ventilated workspaces .
    Protocols :
  • Spill Management : Avoid dust formation; use absorbent materials and dispose per hazardous waste regulations.
  • First Aid : Flush skin/eyes with water for 15 minutes; seek medical attention for inhalation exposure .

Q. How does this compound function in coordination polymers or MOFs?

Level : Advanced
Answer :
The ligand forms stable 3D coordination polymers with lanthanides (e.g., Ce(III)) via solvothermal synthesis. Key steps:

  • Reaction : Combine the ligand with Ce(NO₃)₃·6H₂O in DMF/H₂O at 120°C for 48 hours.
  • Structural Analysis : Single-crystal XRD reveals carboxylate-bridged networks with Ce–O bonds (2.35–2.42 Å) .
    Applications : These polymers exhibit luminescent properties and potential catalytic activity for CO₂ cycloaddition .

Q. What advanced spectroscopic and computational methods characterize this compound?

Level : Advanced
Answer :

  • FT-IR/Raman Spectroscopy : Identifies carboxylate C=O stretches (~1680 cm⁻¹) and bipyridine ring vibrations.
  • DFT Calculations : B3LYP/6-311++G(d,p) basis sets predict vibrational frequencies with <12 cm⁻¹ error vs. experimental data .
  • NMR : ¹H/¹³C chemical shifts (via GIAO method) correlate with hydrogen bonding in zwitterionic forms .

Q. How do substituent positions (3,3' vs. 4,4') influence the compound’s properties?

Level : Advanced
Answer :

  • Electronic Effects : 3,3'-substitution enhances hydrogen bonding (zwitterionic form) vs. 4,4'-isomers, which favor π-π stacking.
  • Reactivity : 4,4'-derivatives are superior ligands for transition metals (e.g., Ru in dye-sensitized solar cells) due to coplanar carboxylate groups .
    Experimental Validation : Compare XRD-derived hydrogen-bonding networks (3,3') vs. MOF stability (4,4') .

Q. How can researchers resolve contradictions in reported synthesis yields?

Level : Advanced
Answer :
Discrepancies arise from:

  • Oxidizing Agents : Dichromate acid (85% yield) outperforms KMnO₄ (<40%) due to milder reaction conditions .
  • Temperature Control : Excessive heat during KMnO₄ oxidation degrades intermediates.
    Recommendation : Use in situ monitoring (e.g., UV-vis spectroscopy) to track intermediate stability .

Q. What role does this compound play in dye-sensitized solar cells (DSSCs)?

Level : Advanced
Answer :
As a ligand in Ru(II) complexes (e.g., Z907 dye):

  • Anchoring : Carboxylate groups bind to TiO₂ surfaces, enabling electron injection.
  • Light Absorption : Bipyridine ligands extend π-conjugation, shifting absorption to visible wavelengths (λₐᵦₛ ~540 nm) .
    Performance Metrics : DSSCs using this ligand achieve >8% efficiency under AM1.5G illumination .

Properties

Molecular Formula

C12H8N2O4

Molecular Weight

244.20 g/mol

IUPAC Name

4-(3-carboxypyridin-4-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H8N2O4/c15-11(16)9-5-13-3-1-7(9)8-2-4-14-6-10(8)12(17)18/h1-6H,(H,15,16)(H,17,18)

InChI Key

MIAMXHQVTYLVSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C2=C(C=NC=C2)C(=O)O)C(=O)O

Origin of Product

United States

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